8alpha-Estrone

Description

8alpha-Estrone is a steroidal estrogen, a derivative of estrone, which is one of the three major endogenous estrogens in humans. It is a weak estrogen and plays a minor role compared to estradiol and estriol. Estrone and its derivatives, including 8alpha-Estrone, are synthesized from cholesterol and are primarily secreted by the gonads and adipose tissue .

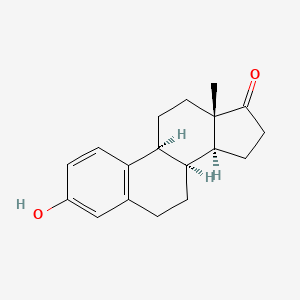

Structure

3D Structure

Propriétés

Numéro CAS |

517-06-6 |

|---|---|

Formule moléculaire |

C18H22O2 |

Poids moléculaire |

270.4 g/mol |

Nom IUPAC |

(8S,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15+,16+,18+/m1/s1 |

Clé InChI |

DNXHEGUUPJUMQT-CVYDXHPNSA-N |

SMILES isomérique |

C[C@]12CC[C@H]3[C@@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O |

SMILES canonique |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8alpha-Estrone typically involves the aromatization of androstenedione or testosterone. The key step in the synthesis is the aromatization reaction, which is catalyzed by the enzyme aromatase. This reaction converts the A-ring of the steroid nucleus into an aromatic ring, forming estrone. The 8alpha isomer can be specifically synthesized through selective reduction and oxidation steps .

Industrial Production Methods: Industrial production of 8alpha-Estrone follows similar synthetic routes but on a larger scale. The process involves the use of biocatalysts and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography is common to isolate the desired isomer .

Analyse Des Réactions Chimiques

Types of Reactions: 8alpha-Estrone undergoes various chemical reactions, including:

Oxidation: Conversion to estrone or other oxidized derivatives.

Reduction: Formation of estradiol or other reduced forms.

Substitution: Introduction of different functional groups at specific positions on the steroid nucleus.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Use of halogenating agents or organometallic reagents under controlled conditions.

Major Products:

Oxidation: Estrone, 16alpha-hydroxyestrone.

Reduction: Estradiol, 17beta-estradiol.

Substitution: Various substituted estrone derivatives with altered biological activity

Applications De Recherche Scientifique

8alpha-Estrone has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

Biology: Studied for its role in estrogen signaling pathways and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and its role in the development of certain cancers.

Industry: Utilized in the production of pharmaceuticals and as a reference compound in analytical studies

Mécanisme D'action

8alpha-Estrone exerts its effects by binding to estrogen receptors (ERα and ERβ) in target tissues. Upon binding, the hormone-receptor complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on DNA, modulating the transcription of estrogen-responsive genes. This leads to various physiological effects, including regulation of reproductive functions, maintenance of bone density, and modulation of lipid metabolism .

Comparaison Avec Des Composés Similaires

Estrone (E1): A weak estrogen, serves as a precursor to estradiol.

Estradiol (E2): The most potent estrogen, plays a major role in reproductive and non-reproductive tissues.

Estriol (E3): A weak estrogen, primarily produced during pregnancy.

Uniqueness of 8alpha-Estrone: 8alpha-Estrone is unique due to its specific isomeric form, which may result in distinct biological activities compared to other estrogens. Its selective binding affinity and metabolic pathways can lead to different physiological and pharmacological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.